Kibdelone C

Anticancer Cytotoxicity Natural Product

Kibdelone C is the major, most potent analogue in its class, demonstrating sub-nanomolar GI50 values against leukemia and renal cancer cell lines. Its unique hexacyclic tetrahydroxanthone core is essential for this high potency; simplified ABCD-ring fragments are approximately 2000-fold less active. This compound serves as a critical positive control in high-throughput screening and a unique chemical probe for actin cytoskeleton disruption studies. For research requiring verified, maximum biological activity, specifying the full hexacyclic Kibdelone C is imperative.

Molecular Formula C29H28ClNO10
Molecular Weight 586.0 g/mol
CAS No. 934464-79-6
Cat. No. B016712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKibdelone C
CAS934464-79-6
Synonyms(+)-Kibdelone C
Molecular FormulaC29H28ClNO10
Molecular Weight586.0 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
InChIInChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1
InChIKeyNEZGGHIIKFHZCZ-MZFXBISCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange solid

Structure & Identifiers


Interactive Chemical Structure Model





Kibdelone C (CAS 934464-79-6): Potent Hexacyclic Tetrahydroxanthone for Anticancer and Antibacterial R&D


Kibdelone C is the major analogue of a potent antitumor complex, belonging to the hexacyclic tetrahydroxanthone family of polyketides, first isolated from the rare Australian soil actinomycete Kibdelosporangium sp. (MST-108465) [1]. It is structurally characterized by a chlorinated isoquinolinone and a highly oxygenated, stereochemically rich tetrahydroxanthone core [2]. This compound has demonstrated sub-nanomolar to low-nanomolar cytotoxicity against multiple human cancer cell lines and exhibits significant antibacterial and nematocidal activities [1].

Kibdelone C vs. Analogues: Why Structural Modifications Drastically Alter Cytotoxicity


Generic substitution or use of simplified analogues of Kibdelone C is not a valid approach for research requiring potent biological activity. The hexacyclic tetrahydroxanthone core, including its F-ring and oxygenation pattern, is crucial for high potency. Studies show that ABCD-ring fragments of the kibdelones, which lack the full hexacyclic structure, are approximately 2000-fold less active than intact kibdelones B and C in the NCI 60-cell screen [1]. Even subtle modifications, such as those seen in simplified derivatives, can result in dramatically different activities, underscoring the need for the specific, verified compound [2].

Kibdelone C (934464-79-6) Quantitative Evidence for Scientific Selection


Sub-Nanomolar Cytotoxicity Against Human Leukemia and Renal Cancer Cell Lines

Kibdelone C exhibits exceptionally potent cytotoxicity, with a GI50 of less than 1 nM against human SR leukemia and SN12C renal carcinoma cell lines. This potency is comparable to or exceeds that of other kibdelone family members, such as Kibdelone A (GI50 of 1.2 nM against SR cells), and is many orders of magnitude greater than structurally simplified analogues [1].

Anticancer Cytotoxicity Natural Product

Nanomolar Cytotoxicity Across a Panel of Human Lung Cancer Cell Lines

In a panel of human lung cancer cell lines, both enantiomers of Kibdelone C demonstrate low nanomolar cytotoxicity. For example, (−)-Kibdelone C exhibits IC50 values of 11 nM (H157), 23 nM (H2073), and 56 nM (H2122). This activity is comparable to the (+)-enantiomer, which shows IC50 values of 11 nM, 40 nM, and 79 nM in the same cell lines, indicating minimal stereospecificity for this core activity. In contrast, some simplified derivatives show significantly reduced potency (e.g., Compound 56 with IC50 > 3 µM), and others, like Compound 76, show even greater potency with IC50 values as low as 1 nM [1].

Lung Cancer Cytotoxicity IC50

Disruption of Actin Cytoskeleton as a Unique, Non-DNA-Damaging Mechanism

Unlike many polycyclic aromatic cytotoxic agents that act through DNA intercalation or topoisomerase inhibition, Kibdelone C operates via a distinct mechanism. In vitro studies have ruled out any interaction with DNA or inhibition of topoisomerase. Instead, cellular studies reveal that Kibdelone C disrupts the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro [1].

Mechanism of Action Actin Cytoskeleton Non-DNA Damaging

Kibdelone C (934464-79-6): Key Application Scenarios in Oncology and Microbiology R&D


Reference Standard for High-Throughput Cytotoxicity Screening

Kibdelone C's sub-nanomolar GI50 against leukemia and renal cancer cell lines (Section 3, Item 1) makes it an ideal positive control or reference standard in high-throughput screening campaigns for novel anticancer agents. Its well-characterized potency ensures assay sensitivity and provides a benchmark for evaluating new hits.

Tool Compound for Investigating Actin Cytoskeleton-Mediated Cell Death

As a compound that disrupts the actin cytoskeleton without directly binding actin or causing DNA damage (Section 3, Item 3), Kibdelone C is a unique chemical probe. Researchers can use it to dissect signaling pathways linking cytoskeletal integrity to apoptosis, particularly in cancer cells that may be resistant to conventional DNA-damaging agents.

Benchmark for Structure-Activity Relationship (SAR) Studies of Tetrahydroxanthones

The quantitative data on Kibdelone C's cytotoxicity in lung cancer cell lines (Section 3, Item 2) provides a precise benchmark for SAR studies. Medicinal chemists can compare the activity of newly synthesized tetrahydroxanthone derivatives directly against Kibdelone C to understand how specific structural modifications impact potency and cellular activity.

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